molecular formula C15H17NO2S B2952524 N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide CAS No. 1234945-10-8

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide

Cat. No. B2952524
CAS RN: 1234945-10-8
M. Wt: 275.37
InChI Key: KBVLPKDKNUCEOD-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide, commonly known as MTE-T, is a synthetic compound that has been widely studied for its potential therapeutic applications. It belongs to the class of benzamide derivatives and has shown promising results in various scientific research studies.

Scientific Research Applications

Corrosion Inhibition

N-Phenyl-benzamide derivatives have demonstrated effectiveness in inhibiting the acidic corrosion of mild steel. These compounds, characterized by substituents such as methoxy groups, have shown high inhibition efficiencies due to their strong adsorption at metal/electrolyte interfaces. This suggests that derivatives like N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide could potentially serve as corrosion inhibitors, given the presence of similar functional groups that might enhance adsorption and inhibition properties (Mishra et al., 2018).

Antimicrobial and Antifungal Activity

Compounds with structures similar to N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide, specifically those with benzamide components, have shown significant antibacterial and antifungal activities. The presence of methoxy and thiophene groups could influence the biological activity of such compounds, suggesting that the specific compound may also possess antimicrobial properties (Priya et al., 2006).

Molecular Structure and Characterization

The study of molecular structures and characterization, including X-ray diffraction and density functional theory (DFT) calculations, is crucial in understanding the properties and potential applications of complex organic compounds. Derivatives of benzamides, when analyzed through these methods, reveal insights into their electronic properties, molecular geometry, and potential reactivity, providing a foundation for predicting the behavior of N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide in various scientific applications (Demir et al., 2015).

properties

IUPAC Name

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-18-9-8-16(11-13-7-10-19-12-13)15(17)14-5-3-2-4-6-14/h2-7,10,12H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBVLPKDKNUCEOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=CSC=C1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide

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